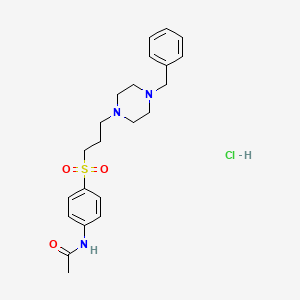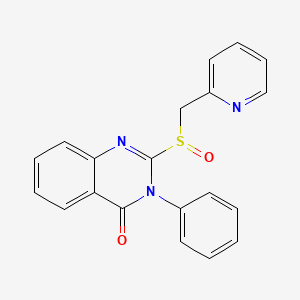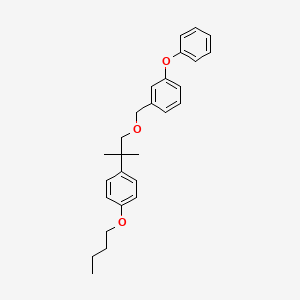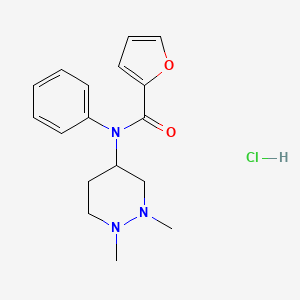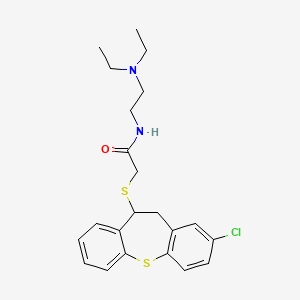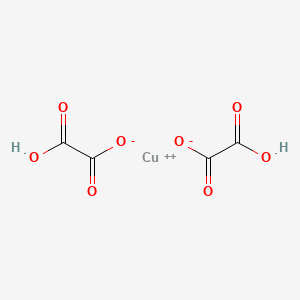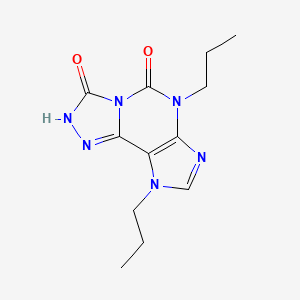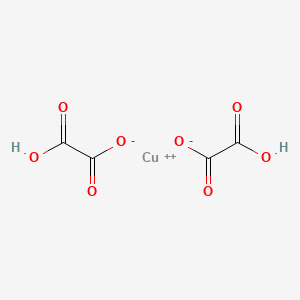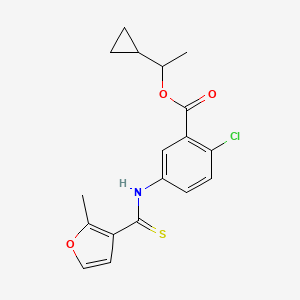
2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzoic acid core, a furan ring, and a cyclopropylethyl ester group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the benzoic acid derivative can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Thioamide formation: The methanethioyl group can be introduced via a thioamide formation reaction, often using reagents like Lawesson’s reagent.
Esterification: The final step involves esterification with cyclopropylethyl alcohol under acidic conditions, typically using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: The thioamide group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield lactones, while substitution of the chloro group may produce various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester involves its interaction with specific molecular targets. The chloro and thioamide groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-aminobenzoic acid: Shares the chloro and benzoic acid core but lacks the furan and ester groups.
5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid: Similar structure but without the chloro group.
1-Cyclopropylethyl benzoate: Contains the ester group but lacks the chloro and thioamide functionalities.
Uniqueness
The uniqueness of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
172998-77-5 |
|---|---|
Formule moléculaire |
C18H18ClNO3S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
1-cyclopropylethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-10(12-3-4-12)23-18(21)15-9-13(5-6-16(15)19)20-17(24)14-7-8-22-11(14)2/h5-10,12H,3-4H2,1-2H3,(H,20,24) |
Clé InChI |
SQEXNUNPTRMKMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


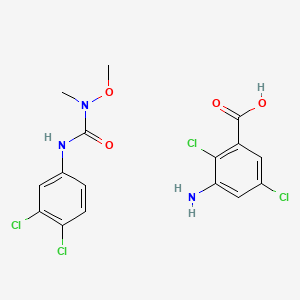


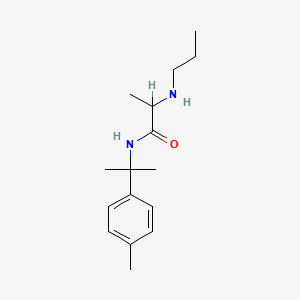
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
